

An In-depth Technical Guide to 2,3-Dihydroxyphenylpropionic Acid (2,3-DHPPA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2,3-Dihydroxyphenyl)propanoic acid

Cat. No.: B139283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural, chemical, and biological properties of 2,3-Dihydroxyphenylpropionic acid (2,3-DHPPA). It includes a summary of its physicochemical data, detailed experimental protocols for its analysis, and visualizations of its metabolic context.

Core Structural and Physicochemical Properties

2,3-Dihydroxyphenylpropionic acid, systematically named **3-(2,3-dihydroxyphenyl)propanoic acid**, is a monocarboxylic acid. Its structure consists of a propanoic acid chain attached at the third carbon to a 2,3-dihydroxyphenyl group, also known as a catechol moiety.^{[1][2]} This compound is a known microbial metabolite, particularly identified in the degradation pathway of quinoline by various bacteria, including *Pseudomonas* species and *E. coli*.^{[2][3][4]}

The key quantitative properties of 2,3-DHPPA are summarized in the table below for quick reference.

Property	Value	Source
IUPAC Name	3-(2,3-dihydroxyphenyl)propanoic acid	PubChem[2]
Synonyms	2,3-DHPPA, 2,3-Dihydroxybenzenepropanoic acid	PubChem[2]
Molecular Formula	C ₉ H ₁₀ O ₄	PubChem[2]
Molecular Weight	182.17 g/mol	PubChem[2]
Monoisotopic Mass	182.05790880 Da	PubChem[2]
CAS Number	3714-73-6	PubChem[2]
Canonical SMILES	C1=CC(=C(C(=C1)O)O)CCC(=O)O	PubChem[2]
Physical Form	Solid (Predicted)	PubChem[5]

Biological Significance and Metabolic Pathways

2,3-DHPPA is a key intermediate in the microbial catabolism of complex aromatic compounds. It is notably formed during the degradation of quinoline, a heterocyclic compound found in coal tar and various industrial processes.[3][4] Bacteria such as *Pseudomonas fluorescens* and *Pseudomonas putida* utilize a metabolic pathway that converts quinoline into intermediates like 8-hydroxycoumarin, which is then further metabolized via 2,3-DHPPA.[3][4]

The formation and subsequent breakdown of 2,3-DHPPA are critical steps for channeling carbon from aromatic rings into central metabolism. The catechol ring of 2,3-DHPPA is susceptible to ring-cleavage by dioxygenase enzymes, such as MhpB, which opens the aromatic ring and facilitates its complete degradation.[6]

[Click to download full resolution via product page](#)

Fig. 1: Simplified metabolic pathway of Quinoline degradation via 2,3-DHPPA.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and quantification of 2,3-DHPPA, which are essential for researchers in drug discovery and metabolomics.

Protocol 3.1: Representative Synthesis of Phenylpropionic Acids

While a specific protocol for 2,3-DHPPA is not detailed in the provided literature, a general multi-step synthesis can be adapted from methods used for structurally similar dihydroxy aromatic acids.^[7]

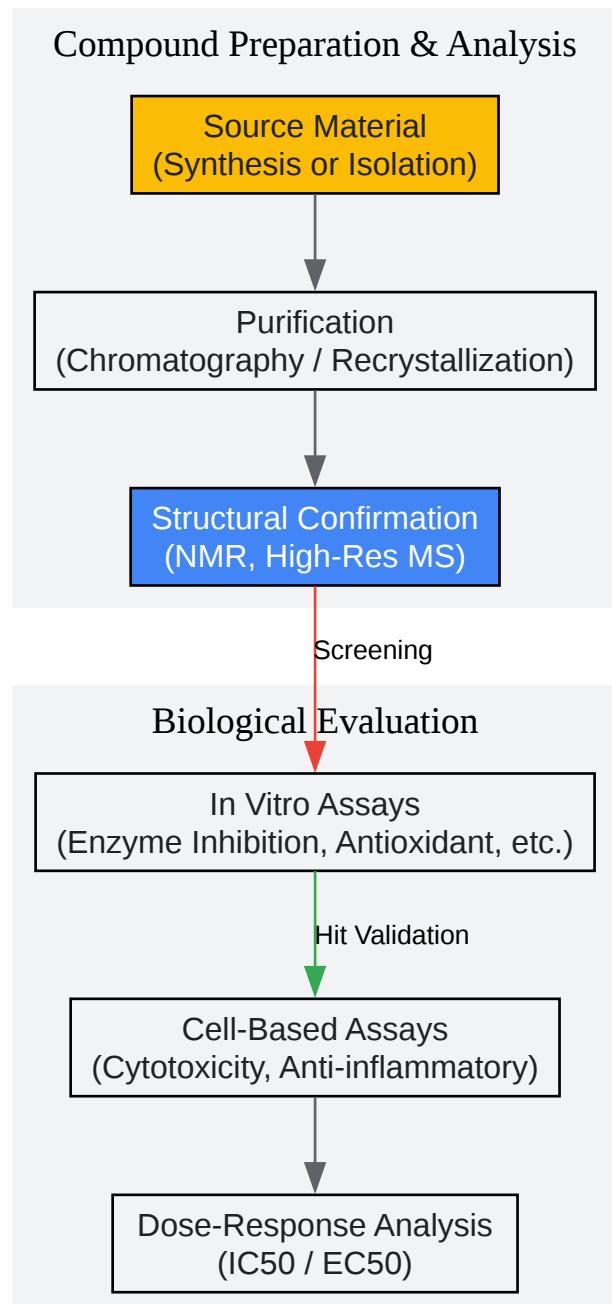
- Protection: Start with a commercially available precursor like 2,3-dihydroxybenzaldehyde. Protect the hydroxyl groups using a suitable protecting group (e.g., benzyl or methoxymethyl ethers) to prevent side reactions.
- Condensation: Perform a condensation reaction (e.g., a Knoevenagel or Perkin condensation) to introduce the three-carbon side chain. For instance, reacting the protected aldehyde with malonic acid can yield a protected dihydroxycinnamic acid derivative.
- Reduction: Reduce the double bond of the cinnamic acid derivative to form the propionic acid side chain. This is typically achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).

- Deprotection: Remove the protecting groups from the hydroxyl functions. This step depends on the protecting group used; for example, benzyl groups can be removed by hydrogenolysis, often concurrently with the double bond reduction.
- Purification: Purify the final product, 2,3-DHPPA, using techniques such as recrystallization or column chromatography.

Protocol 3.2: Characterization and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying metabolites like 2,3-DHPPA in complex biological samples.^[8]

- Sample Preparation:
 - For urine or plasma samples, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
 - Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Collect the supernatant and dry it under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
- Chromatographic Conditions (UHPLC):
 - Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
 - Flow Rate: 0.3 mL/min.


- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions (Triple Quadrupole or Orbitrap):
 - Ionization Mode: Electrospray Ionization (ESI), Negative mode.
 - Precursor Ion: $[M-H]^- = m/z 181.05$.
 - Product Ions (for MRM): Monitor for characteristic fragments. For catechol-containing compounds, common losses include H_2O and CO_2 . Specific transitions (e.g., 181.05 \rightarrow 137.06, 181.05 \rightarrow 119.05) should be optimized using an authentic standard.
 - Calibration: Use an internal standard (e.g., a stable isotope-labeled version of 2,3-DHPPA) for accurate quantification.

Protocol 3.3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of synthesized or isolated 2,3-DHPPA.

- Sample Preparation: Dissolve 5-10 mg of purified 2,3-DHPPA in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- ¹H-NMR Spectroscopy:
 - Expected Signals:
 - Aromatic Protons: Three protons on the phenyl ring, appearing as a complex multiplet pattern between ~6.5 and 7.0 ppm.
 - Aliphatic Protons: Two methylene groups (-CH₂-CH₂-) of the propionic acid chain, appearing as two triplets between ~2.5 and 3.0 ppm.
 - Hydroxyl and Carboxylic Protons: Broad singlets that may be exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.

- ^{13}C -NMR Spectroscopy:
 - Expected Signals:
 - Carbonyl Carbon: One signal around 170-180 ppm.
 - Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with the two carbons attached to hydroxyl groups shifted downfield.
 - Aliphatic Carbons: Two signals for the methylene carbons between 25-40 ppm.
- 2D NMR Experiments: Perform experiments like COSY (to establish proton-proton correlations in the aliphatic chain and aromatic ring) and HSQC/HMBC (to assign protons to their respective carbons) for complete structural assignment.

[Click to download full resolution via product page](#)

Fig. 2: General workflow for the analysis and biological screening of 2,3-DHPPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-dihydroxyphenylpropionic acid | 3714-73-6 [chemicalbook.com]
- 2. 2,3-Dihydroxybenzenopropanoic acid | C9H10O4 | CID 20 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microbial transformation of quinoline by a *Pseudomonas* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by *Pseudomonas fluorescens* 3, *Pseudomonas putida* 86 and *Rhodococcus* spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroxy-3-phenylpropanoic acid | C9H10O4 | CID 265740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ECMDB: 3-(2,3-Dihydroxyphenyl)propanoate (ECMDB20064) (M2MDB000913) [ecmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics-based biomarker analysis of dihydroxypropyl mercapturic acid isomers from 3-monochloropropane-1,2-diol and glycidol for evaluation of toxicokinetics in rats and daily internal exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dihydroxyphenylpropionic Acid (2,3-DHPPA)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139283#2-3-dihydroxyphenylpropionic-acid-2-3-dhppa-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com